Triphenylsulfonium

概要

説明

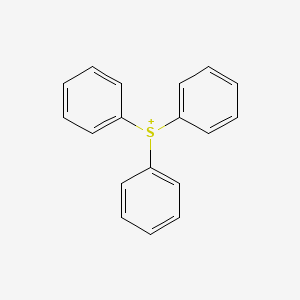

Triphenylsulfonium is an organic cation and a sulfonium compound.

科学的研究の応用

Photoinitiators in Polymerization

Photoinitiation of Cationic Polymerization

Triphenylsulfonium salts serve as effective photoinitiators for cationic polymerization processes. They are particularly useful for initiating the polymerization of vinyl and heterocyclic monomers when exposed to ultraviolet light. The efficiency of these compounds as photoinitiators is attributed to their high photosensitivity and the ability to generate reactive cationic species upon irradiation .

Recent studies have highlighted advancements in synthesizing novel this compound derivatives that exhibit enhanced absorption characteristics, allowing for more efficient polymerization at longer wavelengths (above 300 nm). For instance, modifications in the stoichiometry during synthesis have led to products that are significantly more effective than traditional this compound salts .

Table 1: Comparison of Photoinitiators

| Photoinitiator Type | Efficiency (Relative) | Wavelength Absorption (nm) |

|---|---|---|

| This compound | Base Reference | <250 |

| Modified this compound Salt | 4-5 times higher | >300 |

Charge Injection and Transport in Organic Electronics

Applications in Organic Light Emitting Diodes (OLEDs)

This compound salts have been incorporated into organic light-emitting diodes (OLEDs) to enhance charge injection and transport properties. Research indicates that the addition of this compound triflate improves the performance of wide band-gap polymer light-emitting diodes by facilitating better charge carrier mobility .

The ionic nature of this compound salts contributes to their compatibility with conjugated polymers, making them suitable for use in all-organic electronic devices. This compatibility not only improves efficiency but also enables tunable electroplex-induced emissions, which are crucial for developing advanced lighting and display technologies .

Synthetic Applications

Synthesis of Aryl Radicals

This compound salts are also utilized as precursors for generating aryl radicals in synthetic organic chemistry. These radicals can be employed in various reactions, including cross-coupling and functionalization processes, which are essential for constructing complex molecular architectures .

Recent advancements have demonstrated that this compound salts can be effectively used to facilitate electron transfer reactions, thereby expanding their utility beyond traditional applications. The ability to generate aryl radicals under mild conditions opens new avenues for synthetic methodologies in organic chemistry .

Case Studies

Case Study 1: Enhanced Photopolymerization Efficiency

A study conducted by Crivello and Lee demonstrated that modified this compound salts could achieve polymerization rates significantly higher than those observed with conventional salts. By adjusting the synthesis conditions, researchers were able to isolate compounds with superior photoinitiating capabilities, leading to practical applications in epoxy resin formulations .

Case Study 2: Charge Transport Improvement in OLEDs

Research published on the incorporation of this compound triflate into polyfluorene-based OLEDs showed marked improvements in device performance. The study found that the ionic compound not only improved charge injection but also allowed for better emission tuning, resulting in brighter and more efficient devices .

特性

CAS番号 |

18393-55-0 |

|---|---|

分子式 |

C18H15S+ |

分子量 |

263.4 g/mol |

IUPAC名 |

triphenylsulfanium |

InChI |

InChI=1S/C18H15S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/q+1 |

InChIキー |

WLOQLWBIJZDHET-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |

正規SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。